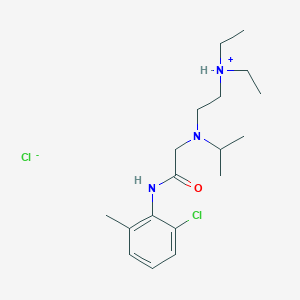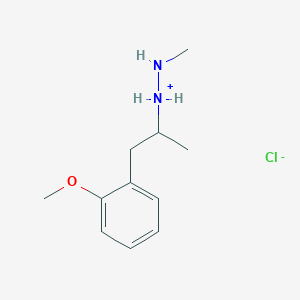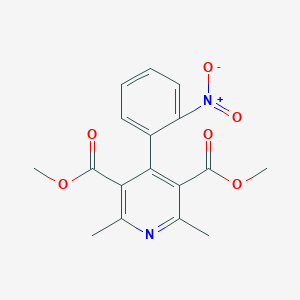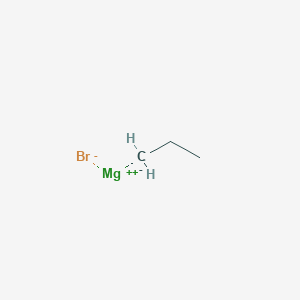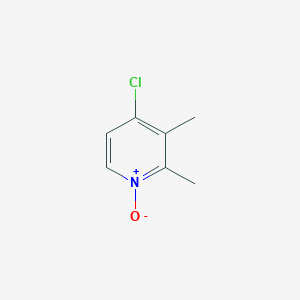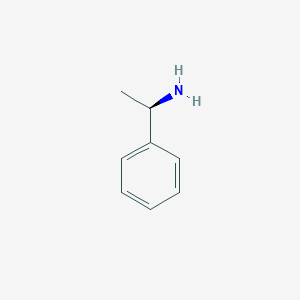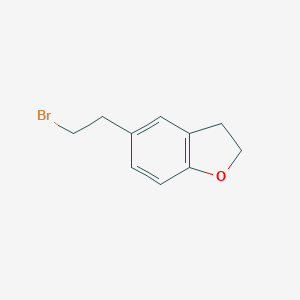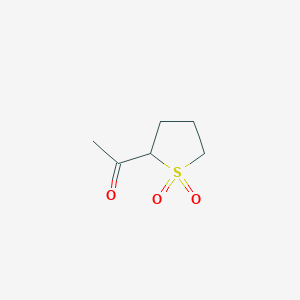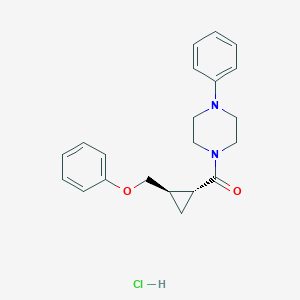
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- (PPC) is a chemical compound that has been extensively studied for its potential use in scientific research. PPC is a cyclopropyl derivative of piperazine, which has been shown to have a range of biological activities.
Mécanisme D'action
The mechanism of action of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and serotonin in the brain, which are known to have anxiolytic and antidepressant effects.
Effets Biochimiques Et Physiologiques
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory and analgesic effects. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has several advantages for use in lab experiments. It has a relatively low toxicity profile and has been shown to be well-tolerated in animal models. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is also relatively easy to synthesize, making it a cost-effective option for research. However, Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has some limitations for use in lab experiments. It has a short half-life and may require repeated dosing to maintain therapeutic levels. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- may also have off-target effects, which could complicate the interpretation of results.
Orientations Futures
For the study of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- include the development of more potent and selective derivatives, investigation of long-term effects, and exploration of its potential use in the treatment of other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- involves the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with phenoxymethyl chloride and sodium hydride to yield Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-. This synthesis method has been reported to have a yield of 70-80% and is relatively simple to perform.
Applications De Recherche Scientifique
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been studied for its potential use in a range of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
102617-34-5 |
|---|---|
Nom du produit |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- |
Formule moléculaire |
C21H25ClN2O2 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(20-15-17(20)16-25-19-9-5-2-6-10-19)23-13-11-22(12-14-23)18-7-3-1-4-8-18;/h1-10,17,20H,11-16H2;1H/t17-,20+;/m0./s1 |
Clé InChI |
RSDUUYJVIKKFAF-YFUYRHFLSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Autres numéros CAS |
102617-34-5 |
Synonymes |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, mono hydrochloride, trans- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



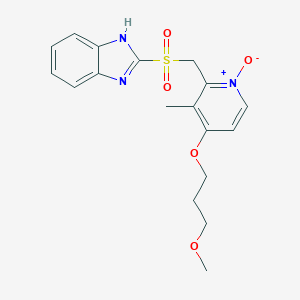
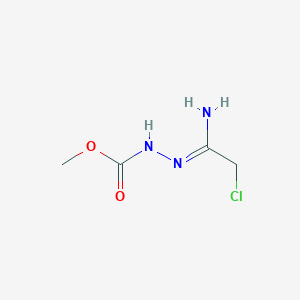
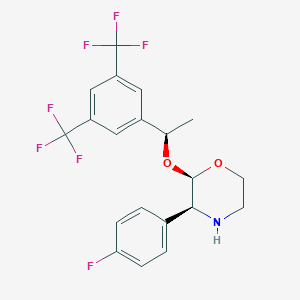
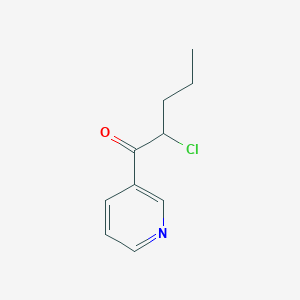
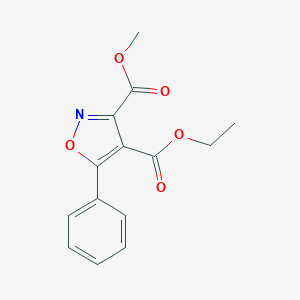
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
